molecular formula C17H21NO3 B1363265 (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine CAS No. 356093-54-4

(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine

Cat. No. B1363265
CAS RN: 356093-54-4
M. Wt: 287.35 g/mol
InChI Key: PUUIMGFMLAOYFH-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzylamine was used in the preparation of trisammonium tris (hexafluoro phosphate) salt. It was also used in the synthesis of well-defined, homogeneous [n]rotaxanes (n up to 11) by a template-directed thermodynamic clipping approach .


Synthesis Analysis

3,5-Dimethoxybenzyl bromide may be used in the synthesis of 3,4,3′,5′-tetramethoxystilbene . It may also be used as a starting material in the multi-step synthesis of resveratrol and 3,5-dimethoxyhomophthalic acid .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethoxybenzyl alcohol is C9H12O3 . Its average mass is 168.190 Da and its monoisotopic mass is 168.078644 Da .


Chemical Reactions Analysis

3,5-Dimethoxybenzyl bromide may be used in the synthesis of 3,4,3′,5′-tetramethoxystilbene . It may also be used as a starting material in the multi-step synthesis of resveratrol and 3,5-dimethoxyhomophthalic acid .


Physical And Chemical Properties Analysis

The density of 3,5-Dimethoxybenzyl alcohol is 1.1±0.1 g/cm3. Its boiling point is 299.1±25.0 °C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 56.9±3.0 kJ/mol. The flash point is 134.7±23.2 °C. The index of refraction is 1.521 .

Scientific Research Applications

Synthesis Applications

  • Benzylamines like (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine, obtained through the Mannich reaction, are used in synthesizing phenethylamines. These amines are then employed to create a range of chemical compounds, including 6-Hydroxydopamine and isoquinoline analogs (Short, Dunnigan, & Ours, 1973).
  • In a study, the reaction of 4-benzyloxy-3,5-dimethyl benzyl bromide with N-tosyl-3,4-dimethoxy benzyl amine produced N-(4'-benzyloxy-3',5'-dimethylbenzyl)-N-tosyl-3,4-dimethoxybenzyl amine, a key intermediate in the synthesis of isoindolines (Raju, Neelakantan, & Bhalerao, 2007).

Chemical Modification and Analysis

  • The potassium salt of 3,5-dimethoxy benzoic acids, related to this compound, undergoes selective deprotonation, useful in synthesizing compounds like 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).
  • A study on N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, sharing structural features with this compound, highlighted their gas chromatographic separations and mass spectra, providing insights into their chemical properties (Abiedalla, Almalki, Deruiter, & Clark, 2021).

Other Applications

  • The compound 3,5-Dimethoxy-benzaldehyde, closely related to this compound, has been used in synthesizing amorfrutins A and B, with these compounds showing potential cytotoxicity against human tumor cell lines (Brandes et al., 2020).

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-6-4-13(5-7-15)11-18-12-14-8-16(20-2)10-17(9-14)21-3/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUIMGFMLAOYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354511
Record name (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356093-54-4
Record name (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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